molecular formula C6H2BrClF2O2S B1409772 5-Bromo-2,3-difluorobenzenesulfonyl chloride CAS No. 1805119-83-8

5-Bromo-2,3-difluorobenzenesulfonyl chloride

Cat. No. B1409772
CAS RN: 1805119-83-8
M. Wt: 291.5 g/mol
InChI Key: OOFZACGRMCSIQW-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF2O2S . It has an average mass of 291.498 Da and a monoisotopic mass of 289.861542 Da .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-difluorobenzenesulfonyl chloride consists of a benzene ring substituted with bromo, difluoro, and sulfonyl chloride groups . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such information is not available in the search results.


Physical And Chemical Properties Analysis

5-Bromo-2,3-difluorobenzenesulfonyl chloride has a molecular weight of 291.5 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Pharmaceutical Research

“5-Bromo-2,3-difluorobenzenesulfonyl chloride” is a highly specialized compound that holds the key to unlocking groundbreaking discoveries in the realm of pharmaceutical research . It’s used in the synthesis of various drugs and therapeutic agents.

Agrochemical Innovation

The compound’s unique properties make it a valuable resource in agrochemical innovation . It can be used in the development of new pesticides, herbicides, and other agricultural chemicals.

Advanced Material Development

In the field of advanced material development, “5-Bromo-2,3-difluorobenzenesulfonyl chloride” can be used to synthesize new materials with unique properties . These could include materials with enhanced durability, resistance to environmental factors, or other desirable characteristics.

Industrial Process Scale-Up

The compound is used in the scale-up of industrial processes . Its properties make it a valuable component in the development of efficient, cost-effective manufacturing processes.

Chemical Research

In chemical research, “5-Bromo-2,3-difluorobenzenesulfonyl chloride” is used as a starting material or intermediate in the synthesis of a wide range of other compounds .

Safety and Hazards

5-Bromo-2,3-difluorobenzenesulfonyl chloride is a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with appropriate safety measures, including not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

5-Bromo-2,3-difluorobenzenesulfonyl chloride is a chemical compound used as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a synthetic pathway. It’s often used to introduce the sulfonyl group into a molecule, which can then undergo further reactions .

Mode of Action

The compound acts as an electrophile, reacting with nucleophiles in the target molecules. The sulfonyl chloride group (-SO2Cl) is particularly reactive, allowing it to form bonds with a wide range of nucleophiles .

Biochemical Pathways

As a synthetic intermediate, the biochemical pathways affected by 5-Bromo-2,3-difluorobenzenesulfonyl chloride depend on the specific reactions it’s used in. It’s often used in the synthesis of pharmaceuticals and other organic compounds .

Pharmacokinetics

Instead, it’s used to synthesize other compounds, which would have their own ADME properties .

Result of Action

The result of the compound’s action is the formation of a new organic compound with a sulfonyl group. This can then undergo further reactions to form the desired end product .

Action Environment

The action of 5-Bromo-2,3-difluorobenzenesulfonyl chloride is influenced by various environmental factors. For example, the reaction conditions (such as temperature and solvent) can affect the compound’s reactivity . It’s also sensitive to moisture, so reactions involving this compound must be carried out under anhydrous conditions .

properties

IUPAC Name

5-bromo-2,3-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)6(10)5(2-3)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFZACGRMCSIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-difluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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